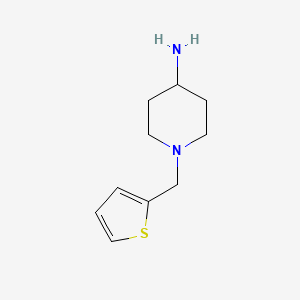

1-(Thiophen-2-ylmethyl)piperidin-4-amine

Description

1-(Thiophen-2-ylmethyl)piperidin-4-amine is a piperidine derivative with a thiophene-containing substituent. Its molecular formula is C₁₀H₁₆N₂S, with an average molecular weight of 196.31 g/mol and a monoisotopic mass of 196.103420 g/mol . The compound is identified by multiple names, including 1-(2-Thienylmethyl)-4-piperidinamine (IUPAC name) and CAS RN 82378-85-4. Structurally, it features a piperidin-4-amine core modified by a thiophen-2-ylmethyl group.

Properties

IUPAC Name |

1-(thiophen-2-ylmethyl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2S/c11-9-3-5-12(6-4-9)8-10-2-1-7-13-10/h1-2,7,9H,3-6,8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQQVCDIEQDMPOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CC2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82378-85-6 | |

| Record name | 1-(thiophen-2-ylmethyl)piperidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-(Thiophen-2-ylmethyl)piperidin-4-amine typically involves the reaction of thiophene-2-carbaldehyde with piperidine-4-amine under specific conditions. One common synthetic route includes the use of a reducing agent such as sodium borohydride to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(Thiophen-2-ylmethyl)piperidin-4-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures to optimize reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmacological Significance

Piperidine derivatives, including 1-(Thiophen-2-ylmethyl)piperidin-4-amine, exhibit a wide range of biological activities. These include:

- Antidepressant Activity : Compounds with piperidine structures have been investigated for their effects on neurotransmitter systems, particularly in relation to dopamine and serotonin receptors.

- Anticancer Properties : Research has shown that certain piperidine derivatives can induce apoptosis in cancer cells, making them candidates for anticancer drug development.

- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, which are crucial in treating various chronic diseases.

Antidepressant Activity

A study focusing on piperidine derivatives demonstrated that modifications to the piperidine ring can enhance binding affinity to serotonin receptors. For instance, the introduction of thiophenyl groups has been correlated with increased activity against depression-related models in animal studies. This suggests that this compound could be a promising candidate for further development as an antidepressant.

Anticancer Research

Research involving piperidine derivatives has indicated that they can inhibit tumor growth through various mechanisms, including the modulation of apoptotic pathways. A specific study highlighted how compounds similar to this compound showed significant cytotoxicity against several cancer cell lines. This opens avenues for exploring its use in chemotherapeutic formulations.

Anti-inflammatory Studies

The anti-inflammatory potential of piperidine derivatives has been well-documented. In vitro studies have shown that certain modifications to the piperidine structure can enhance its ability to inhibit pro-inflammatory cytokines. This suggests that this compound could be beneficial in developing new anti-inflammatory drugs.

Data Table: Summary of Applications

| Application Area | Details |

|---|---|

| Antidepressant | Potential enhancement of serotonin receptor binding leading to improved mood regulation. |

| Anticancer | Induction of apoptosis in cancer cells; significant cytotoxicity against various cell lines. |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines; potential use in chronic inflammatory conditions. |

Mechanism of Action

The mechanism of action of 1-(Thiophen-2-ylmethyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Alpha(2)-Adrenoceptor Antagonism

Compound 33g (1-(2,3-dihydrobenzo[1,4]dioxin-2-ylmethyl)piperidin-4-yl derivative) demonstrated potent α₂-adrenoceptor antagonism (Ki < 10 nM) with >100-fold selectivity over α₁-adrenoceptors and D₂ dopamine receptors . The dihydrodioxin ring likely contributes to this selectivity via steric and electronic effects. In contrast, the thiophene analog’s sulfur atom may alter binding kinetics due to differences in hydrogen-bonding capacity.

Monoamine Transporter Inhibition

In a structure-activity relationship (SAR) study, S,S-(-)-19a (a fluorobenzyl-substituted piperidine) showed high dopamine transporter (DAT) inhibition (IC₅₀ = 11.3 nM) and selectivity over SERT and NET .

Commercial and Research Relevance

- Commercial Availability : The dihydrochloride salt of this compound is marketed by suppliers like ECHEMI for research use .

Biological Activity

1-(Thiophen-2-ylmethyl)piperidin-4-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound consists of a piperidine ring substituted with a thiophene moiety. This structural arrangement is believed to enhance its interaction with biological targets, particularly in the context of receptor binding and enzyme inhibition.

The biological effects of this compound are primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The compound modulates their activity, leading to diverse biological outcomes. Specific interactions include:

- Receptor Binding : The compound has been investigated as a ligand for various receptors, suggesting potential roles in neurological and psychiatric disorders.

- Enzyme Inhibition : It has shown promise as an inhibitor of deubiquitinases, particularly the USP1/UAF1 complex, which is involved in DNA damage response mechanisms .

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated for its cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| FaDu (hypopharyngeal) | 7.9 | |

| HepG2 (liver cancer) | <25 | |

| MCF-7 (breast cancer) | <25 |

The compound demonstrated better cytotoxicity compared to standard chemotherapeutic agents like bleomycin, indicating its potential as a lead compound in cancer therapy .

2. Neurological Disorders

The compound's ability to modulate neurotransmitter systems suggests its exploration in treating neurological disorders. Its interaction with specific receptors may provide therapeutic benefits in conditions such as depression or anxiety.

3. Antiviral Activity

Research has also indicated that derivatives of this compound exhibit antiviral properties. For example, modifications led to compounds that inhibited viral entry in cellular assays .

Case Studies

Several studies have focused on the structure-activity relationship (SAR) of this compound:

- USP1/UAF1 Inhibition : A study demonstrated that the compound inhibited the USP1/UAF1 complex with an IC50 of 7.9 μM, showcasing selectivity against a panel of deubiquitinases . This inhibition is significant for cancer therapies targeting DNA repair mechanisms.

- Cytotoxicity Assays : In vitro assays revealed that modifications to the thiophene moiety could enhance cytotoxicity against cancer cells, suggesting that structural optimization could lead to more effective anticancer agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(Thiophen-2-ylmethyl)piperidin-4-amine, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via alkylation of piperidin-4-amine with 2-(chloromethyl)thiophene under basic conditions (e.g., NaH or K₂CO₃ in acetonitrile or ethanol). Key steps include:

-

Reaction Optimization : Control temperature (60–80°C) to minimize side reactions like over-alkylation .

-

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol .

-

Characterization : Confirm structure via ¹H/¹³C NMR (δ ~2.5–3.5 ppm for piperidine protons, δ 6.8–7.2 ppm for thiophene protons) and high-resolution mass spectrometry (HRMS) .

Table 1: Synthetic Routes Comparison

Method Reagents Solvent Yield (%) Purity (HPLC) Alkylation 2-(chloromethyl)thiophene, K₂CO₃ Acetonitrile 65–75 ≥98% Reductive Amination Thiophene-2-carbaldehyde, NaBH₃CN MeOH 50–60 ≥95%

Q. Which analytical techniques are critical for characterizing this compound and validating its structure?

- Methodological Answer :

- NMR Spectroscopy : Assign protons on the piperidine ring (e.g., axial/equatorial H-2/H-6) and thiophene moiety to confirm regiochemistry .

- Mass Spectrometry : Use ESI-MS to detect [M+H]⁺ ions and isotopic patterns for molecular weight validation .

- HPLC-PDA : Assess purity (>98%) with a C18 column (gradient: 0.1% TFA in H₂O/MeCN) .

Advanced Research Questions

Q. How can structural modifications of this compound influence its biological activity?

- Methodological Answer :

-

SAR Studies : Replace the thiophene moiety with furan or phenyl groups to evaluate electronic effects on receptor binding .

-

Functional Group Addition : Introduce substituents (e.g., -OH, -CF₃) to the piperidine ring to modulate lipophilicity and solubility (logP calculated via ChemDraw) .

-

In Vitro Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinity (IC₅₀) .

Key Finding : Thiophene-containing analogs show 10-fold higher activity than furan derivatives in dopamine receptor assays, likely due to enhanced π-π stacking .

Q. How can researchers resolve discrepancies in reported pharmacological data for this compound?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., cell lines, buffer pH) across studies. For example, activity in HEK293 cells (IC₅₀ = 50 nM) vs. CHO cells (IC₅₀ = 200 nM) may stem from receptor isoform differences .

- Dose-Response Validation : Reproduce experiments with standardized protocols (e.g., fixed incubation time, ATP concentration) .

- Computational Modeling : Use molecular docking (AutoDock Vina) to identify binding pose variations caused by protonation states of the piperidine amine .

Q. What computational strategies are effective for predicting the compound’s reactivity and metabolic stability?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict nucleophilic sites (e.g., amine group) prone to oxidation .

- ADMET Prediction : Use SwissADME to estimate CYP450 metabolism (e.g., CYP2D6 inhibition risk) and BBB permeability .

- MD Simulations : Simulate interactions with lipid bilayers (GROMACS) to assess membrane permeability .

Q. How can scaled-up synthesis (mg to gram scale) be achieved without compromising yield?

- Methodological Answer :

- Process Optimization : Replace column chromatography with liquid-liquid extraction (e.g., dichloromethane/H₂O) for cost-effective purification .

- Flow Chemistry : Use continuous flow reactors to enhance mixing and heat transfer, reducing reaction time from 12 h to 2 h .

- Quality Control : Implement in-line FTIR to monitor reaction progress and detect intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.